Butyl 4-[3-(4'-carbamoyl-1,4'-bipiperidin-1'-yl)-2,5-dioxopyrrolidin-1-yl]benzoate
Overview
Description
Butyl 4-[3-(4’-carbamoyl-1,4’-bipiperidin-1’-yl)-2,5-dioxopyrrolidin-1-yl]benzoate is a complex organic compound known for its unique structure and potential applications in various scientific fields. This compound features a benzoate ester linked to a pyrrolidinyl group, which is further connected to a bipiperidinyl moiety with a carbamoyl group. The intricate arrangement of these functional groups contributes to its distinctive chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Butyl 4-[3-(4’-carbamoyl-1,4’-bipiperidin-1’-yl)-2,5-dioxopyrrolidin-1-yl]benzoate typically involves multi-step organic reactions. One common approach is to start with the preparation of the bipiperidinyl intermediate, followed by the introduction of the pyrrolidinyl group through a series of condensation and cyclization reactions. The final step involves esterification with butyl benzoate under controlled conditions to yield the target compound.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of advanced catalysts, temperature control, and purification techniques such as chromatography and recrystallization. The scalability of the synthesis process is crucial for its application in large-scale production.
Chemical Reactions Analysis
Types of Reactions
Butyl 4-[3-(4’-carbamoyl-1,4’-bipiperidin-1’-yl)-2,5-dioxopyrrolidin-1-yl]benzoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of specific atoms within the molecule.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, leading to the replacement of certain functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents, and catalysts to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines. Substitution reactions can lead to a wide range of derivatives with modified functional groups.
Scientific Research Applications
Butyl 4-[3-(4’-carbamoyl-1,4’-bipiperidin-1’-yl)-2,5-dioxopyrrolidin-1-yl]benzoate has several scientific research applications, including:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: It may be studied for its potential biological activity, including interactions with enzymes or receptors.
Medicine: Research may explore its potential therapeutic applications, such as drug development or as a pharmacological tool.
Industry: The compound can be used in the development of new materials, catalysts, or as an intermediate in the production of other chemicals.
Mechanism of Action
The mechanism of action of Butyl 4-[3-(4’-carbamoyl-1,4’-bipiperidin-1’-yl)-2,5-dioxopyrrolidin-1-yl]benzoate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, potentially modulating their activity or function. The exact pathways and molecular interactions depend on the specific application and context of its use.
Comparison with Similar Compounds
Similar Compounds
- Butyl 4-[3-(4’-aminocarbonyl-1,4’-bipiperidin-1’-yl)-2,5-dioxopyrrolidin-1-yl]benzoate
- Butyl 4-[3-(4’-carbamoyl-1,4’-bipiperidin-1’-yl)-2,5-dioxopyrrolidin-1-yl]benzoate
Uniqueness
Butyl 4-[3-(4’-carbamoyl-1,4’-bipiperidin-1’-yl)-2,5-dioxopyrrolidin-1-yl]benzoate is unique due to its specific arrangement of functional groups, which imparts distinct chemical properties and reactivity. This uniqueness makes it valuable for various research applications, as it can serve as a versatile intermediate or reagent in synthetic chemistry.
Properties
IUPAC Name |
butyl 4-[3-(4-carbamoyl-4-piperidin-1-ylpiperidin-1-yl)-2,5-dioxopyrrolidin-1-yl]benzoate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H36N4O5/c1-2-3-17-35-24(33)19-7-9-20(10-8-19)30-22(31)18-21(23(30)32)28-15-11-26(12-16-28,25(27)34)29-13-5-4-6-14-29/h7-10,21H,2-6,11-18H2,1H3,(H2,27,34) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BIHITLHVKDBYBP-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOC(=O)C1=CC=C(C=C1)N2C(=O)CC(C2=O)N3CCC(CC3)(C(=O)N)N4CCCCC4 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H36N4O5 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
484.6 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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